molecular formula C19H16O3 B2642688 (2E)-1-(4-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one CAS No. 929451-53-6

(2E)-1-(4-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one

Cat. No.: B2642688
CAS No.: 929451-53-6
M. Wt: 292.334
InChI Key: KFWCDKZQGODNOI-DHZHZOJOSA-N
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Description

The compound (2E)-1-(4-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one is a synthetic organic molecule that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone.

  • Starting Materials

    • 4-hydroxybenzaldehyde
    • 2-methyl-3-acetylchromone
  • Reaction Conditions

      Base Catalyst: Sodium hydroxide or potassium hydroxide

      Solvent: Ethanol or methanol

      Temperature: Room temperature to reflux conditions

  • Procedure

    • Dissolve 4-hydroxybenzaldehyde and 2-methyl-3-acetylchromone in ethanol.
    • Add a catalytic amount of sodium hydroxide.
    • Stir the mixture at room temperature or heat under reflux for several hours.
    • After completion, the reaction mixture is poured into ice-cold water to precipitate the product.
    • The crude product is filtered, washed, and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction

    • The carbonyl group in the chalcone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution

    • The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a diketone.

    Reduction: Formation of a diol.

    Substitution: Formation of ethers or esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Antioxidant Activity: The hydroxyphenyl group imparts antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.

Medicine

    Anticancer Activity: Chalcones, including this compound, have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and cell cycle arrest.

Industry

    Material Science: The compound can be used in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The biological activity of (2E)-1-(4-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one is primarily due to its ability to interact with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with proteins and enzymes, modulating their activity. The chromenyl group can intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one: Lacks the chromenyl group, resulting in different biological activities.

    (2E)-1-(4-methoxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one: The methoxy group alters the compound’s reactivity and biological properties.

Uniqueness

The presence of both the hydroxyphenyl and chromenyl groups in (2E)-1-(4-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and biological interactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(E)-1-(4-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-13-15(12-16-4-2-3-5-19(16)22-13)8-11-18(21)14-6-9-17(20)10-7-14/h2-13,20H,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWCDKZQGODNOI-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=CC(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C/C(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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